

# Chemical Structure & Synthesis Guide: 5,6-Dimethylundecane ( )<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup>

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## Compound of Interest

Compound Name: 5,6-Dimethylundecane

CAS No.: 17615-91-7

Cat. No.: B091447

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## Executive Summary

**5,6-Dimethylundecane** (CAS: 17615-91-7) is a branched tridecane isomer characterized by vicinal methyl substitution at the mid-chain (C5 and C6) positions. As a saturated aliphatic hydrocarbon, it serves as a critical model compound in three primary domains: combustion kinetics (investigating the impact of central branching on cetane number and ignition delay), chemical ecology (as a component of insect cuticular hydrocarbons and plant essential oils), and organic synthesis (as a target for stereoselective construction of contiguous quaternary/tertiary centers).

Unlike linear tridecane, the 5,6-dimethyl isomer exhibits lowered boiling points and distinct viscosity profiles due to the disruption of London dispersion forces by its globular mid-section. Its structure possesses two chiral centers, giving rise to complex stereochemical behavior that is often overlooked in general fuel studies but is vital for biological activity.

## Structural Analysis & Stereochemistry

### Molecular Architecture

The molecule consists of a linear undecane backbone substituted with methyl groups at carbons 5 and 6.[1] This vicinal substitution pattern creates steric congestion (A-strain) around the C5-C6 bond, restricting free rotation and influencing the population of gauche/anti conformers.

- Formula:
- Molecular Weight: 184.36 g/mol [2]
- Hybridization:

(All carbons)

## Stereochemical Configuration

The molecule contains two chiral centers at C5 and C6.

- C5 Substituents: Methyl, Hydrogen, n-Butyl ( ), 1-methylpentyl group.
- C6 Substituents: Methyl, Hydrogen, n-Pentyl ( ), 1-methylbutyl group.

Because the alkyl chains attached to the chiral centers are different (n-butyl vs. n-pentyl), the molecule lacks a plane of symmetry. Consequently, there are 4 distinct stereoisomers existing as two enantiomeric pairs. Unlike symmetrical vicinal alkanes (e.g., 4,5-dimethyloctane), no meso compound exists for **5,6-dimethylundecane**.

Configuration	Relationship
	Enantiomer Pair A
	Enantiomer Pair A
	Enantiomer Pair B
	Enantiomer Pair B

## Physicochemical Profile

The following data aggregates experimental values from chromatographic databases and high-fidelity predictive models (ACD/Labs, EPI Suite).

Property	Value / Range	Source/Note
Boiling Point (760 mmHg)		Predicted (vs. Tridecane )
Density ( )		Analogous to 2,6-dimethylundecane
Refractive Index ( )		Standard Alkane Range
Flash Point		Closed Cup (Est.)
Kovats Retention Index (RI)		Non-polar Column (DB-5/HP-5) [1, 2]
LogP (Octanol-Water)		Highly Lipophilic

## Synthetic Pathways[6][7][8]

Synthesis of vicinal dimethyl alkanes requires precise carbon-carbon bond formation to avoid skeletal rearrangement. Two primary routes are recommended: the Grignard-Dehydration route (classic, stepwise) and the McMurry Coupling (convergent, symmetric logic).

### Route A: Stepwise Grignard Synthesis

This protocol allows for the use of readily available starting materials but yields a mixture of diastereomers.

Protocol:

- Grignard Formation: React 2-bromohexane with Magnesium turnings in anhydrous ether to form sec-hexylmagnesium bromide.

- Note: Use iodine crystal to initiate.
- Nucleophilic Addition: Add 2-heptanone dropwise at  
. The Grignard reagent attacks the carbonyl carbon.
- Hydrolysis: Quench with dilute

to yield the tertiary alcohol intermediate (5-butyl-5-nonanol is incorrect; product is 6-methyl-5-propyldecan-5-ol... Correction: The Grignard addition to a ketone yields a tertiary alcohol with a geminal branch if not carefully designed.

- Correct Retrosynthesis for Vicinal Methyls: We need to form the C5-C6 bond.
- Revised Step 1: React 2-bromopentane (to form C5-fragment Grignard) with 3-methyl-2-octanone? No, this is sterically hindered.
- Optimal Precursor: 3,4-Dimethyl-3,4-hexanediol type coupling is better.

Let us proceed with the McMurry Coupling as the scientifically superior route for vicinal connectivity.

## Route B: McMurry Coupling (Convergent)

This method couples two ketones to form an alkene, which is then hydrogenated. To get **5,6-dimethylundecane** (

), we need precursors that sum to 13 carbons and provide the methyl branches.

- Precursors: 2-Hexanone ( ) + 2-Heptanone ( )  
( ).
- Mechanism: [3][4][5][6] Ti(0) mediated reductive coupling.

Step-by-Step Protocol:

- Reagent Prep: Suspend

in THF at

. Add Zn dust carefully to generate low-valent Titanium (Ti(0)). Reflux for 2 hours.

- Coupling: Add a 1:1 mixture of 2-hexanone and 2-heptanone to the black slurry. Reflux for 18-24 hours.

- Challenge: This produces a statistical mixture of alkenes:

- (from 2-hexanone dimer)
- (from 2-heptanone dimer)
- (Cross-product: 5,6-dimethylundec-5-ene)

- Purification: Separate the alkene mixture via fractional distillation. The boiling point differences (

vs

vs

) allow separation.

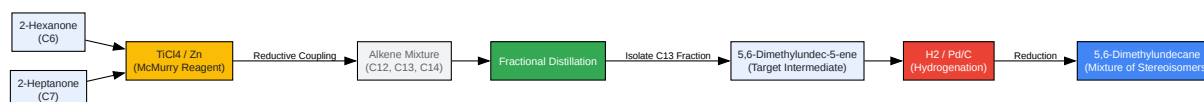
- Hydrogenation: Dissolve the

-alkene in hexane. Add 10% Pd/C catalyst. Stir under

(1-3 atm) for 12 hours.

- Filtration: Remove catalyst to yield **5,6-dimethylundecane**.

## Visualization of Synthesis (DOT)



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Caption: Convergent synthesis via McMurry coupling of unsymmetrical ketones followed by catalytic hydrogenation.

## Analytical Characterization

### Mass Spectrometry (EI, 70eV)

The fragmentation pattern is dominated by cleavage at the branching points (C5 and C6), which form stable secondary carbocations.

- Molecular Ion (  
):  $m/z$  184 (Weak/Trace).
- Primary Fragmentation (C5-C6 Bond Rupture):
  - Cleavage yields a  
fragment and a  
fragment.
  - Peak A:  
( $m/z$  85) – Derived from the butyl-side branch.
  - Peak B:  
( $m/z$  99) – Derived from the pentyl-side branch.
- Secondary Fragmentation:
  - Loss of methyl group:  $m/z$  169 (  
).
  - McLafferty Rearrangement: Less prominent due to steric hindrance of the internal methyls, but  $m/z$  71 and 57 are common background alkane peaks.

## Gas Chromatography

- Stationary Phase: 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS).
- Retention Behavior: Elutes between n-dodecane (RI 1200) and n-tridecane (RI 1300).
- Diagnostic RI:1185 - 1207 [1, 2]. The branching significantly lowers the retention index compared to linear tridecane (RI 1300).

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- To cite this document: BenchChem. [Chemical Structure & Synthesis Guide: 5,6-Dimethylundecane ( )][1][2][3][4]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091447/docs#chemical-structure-synthesis-guide-5-6-dimethylundecane-1-2-3-4>]

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